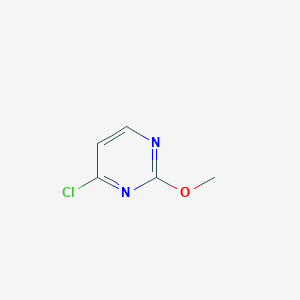
4-Chloro-2-methoxypyrimidine
説明
4-Chloro-2-methoxypyrimidine is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.56 .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methoxypyrimidine is1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
4-Chloro-2-methoxypyrimidine is a solid at room temperature . It should be stored at 2-8°C in an inert atmosphere . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 234.5±32.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .科学的研究の応用
Synthesis Innovations
4-Chloro-2-methoxypyrimidine has been a subject of synthetic innovation, particularly in the preparation of derivatives like 2-amino-4-methoxypyrimidine. This process involves methoxylation of 2-amino-4-chloropyrimidine, itself obtained from isocytosine, and has been optimized for industrial production due to its cost-effectiveness, simplicity, and high yields (Ju Xiu-lian, 2009).
Solubility Studies
The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents has been extensively studied. Factors like temperature significantly influence its solubility, and models like the modified Apelblat equation have been developed to accurately describe its solubility behavior (Ganbing Yao, Zhanxiang Xia, Zhihui Li, 2017).
Spectroscopic Analysis
Spectroscopic techniques have been used to investigate 4-Chloro-2-methoxypyrimidine derivatives. Studies include FT-IR, FT-Raman, NMR, and UV spectra analysis, providing insights into molecular structure and vibrational properties (Z. Cinar, M. Karabacak, M. Cinar, M. Kurt, P. Chinna Babu, N. Sundaraganesan, 2013).
Crystal Structure Analysis
Crystallographic studies have revealed details about the molecular and crystal structure of compounds containing 4-Chloro-2-methoxypyrimidine. For instance, N-[2-Chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethylaniline shows intricate intramolecular hydrogen bonds and rotational disorder in its structure (W. Fu, Mei Zhu, Dongfeng Hong, 2009).
Applications in Herbicides
4-Chloro-2-methoxypyrimidine derivatives have been synthesized with deuterium substitution for use as isotope internal standards in the quantitation of herbicide residues in agricultural products (Yang Zheng-mi, 2014).
Antimicrobial Activity
Some pyrimidine derivatives incorporating 4-Chloro-2-methoxypyrimidine have shown potent antimicrobial activity against various bacteria and fungi, as well as promising results in molecular modeling studies (W. Al-Masoudi, Abeer Laily Mohmmed, W. H. Abass, N. Al-Masoudi, 2015).
Environmental Impact and Biodegradation
The environmental impact and biodegradation pathways of compounds like chlorimuron-ethyl, which degrade into 2-amino-4-chloro-6-methoxypyrimidine, have been studied. Bacterial strains capable of utilizing these compounds for nitrogen source have been identified, providing potential solutions for mitigating the toxic effects of such herbicides (Xiong Pan, Saige Wang, N. Shi, H. Fang, Yunlong Yu, 2018).
Safety and Hazards
4-Chloro-2-methoxypyrimidine is classified as a warning hazard under the GHS07 classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .
作用機序
Mode of Action
4-Chloro-2-methoxypyrimidine is a key intermediate in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
特性
IUPAC Name |
4-chloro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMEGPUILTZSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341714 | |
| Record name | 4-Chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxypyrimidine | |
CAS RN |
51421-99-9 | |
| Record name | 4-Chloro-2-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)



